Pralmorelin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pralmorelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht wird seine Rolle bei der Regulierung der Wachstumshormonfreisetzung und seine Auswirkungen auf den Stoffwechsel.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Mitteln eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist am Ghrelin-/Wachstumshormon-Secretagog-Rezeptor wirkt. Diese Wechselwirkung stimuliert die Freisetzung von Wachstumshormon aus der Hypophyse. Der Mechanismus beinhaltet die Aktivierung des Rezeptors, die zur Freisetzung von Wachstumshormon-Releasing-Hormon führt, das wiederum die Sekretion von Wachstumshormon stimuliert . Zusätzlich unterdrückt this compound Somatostatin, ein Hormon, das die Wachstumshormonfreisetzung hemmt .

Ähnliche Verbindungen:

Ghrelin: Ein natürlicher Ligand für den Wachstumshormon-Secretagog-Rezeptor.

Hexarelin: Ein weiteres synthetisches Wachstumshormon-Releasing-Peptid mit einem ähnlichen Wirkmechanismus.

Ipamorelin: Ein selektiver Wachstumshormon-Secretagog mit weniger Nebenwirkungen im Vergleich zu anderen Peptiden.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei der Stimulation der Wachstumshormonfreisetzung. Es war das erste synthetische Peptid seiner Klasse, das klinisch eingeführt wurde, und wurde umfassend auf sein diagnostisches und therapeutisches Potenzial untersucht .

Wirkmechanismus

Target of Action

Pralmorelin, also known as Growth Hormone-Releasing Peptide 2 (GHRP-2), primarily targets the Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) . This receptor plays a crucial role in the regulation of growth hormone release .

Mode of Action

This compound is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin . It acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist . This compound enhances natural growth hormone production in two ways :

- It suppresses a hormone in the body called somatostatin, also known as growth hormone inhibiting hormone (GHIH) .

Biochemical Pathways

It is known that the activation of ghsr by this compound leads to the release of growth hormone, which then participates in various biological processes including bone and muscle growth .

Pharmacokinetics

It is known that this compound has a half-life value of about 08 hours in rats . The estimated bioavailability was 0.4% and 41% for the oral and subcutaneous routes, respectively . This compound is predominantly excreted in the feces (82–94%) .

Result of Action

The primary result of this compound’s action is the marked increase in the levels of plasma growth hormone (GH) . This leads to enhanced bone and muscle growth. Additionally, this compound reliably induces sensations of hunger and increases food intake in humans .

Biochemische Analyse

Biochemical Properties

Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . This compound also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, this compound has been shown to induce sensations of hunger and increase food intake in humans .

Molecular Mechanism

At the molecular level, this compound binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . This compound’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Acute administration of this compound markedly increases plasma growth hormone levels within minutes . The stability and degradation of this compound over longer periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by this compound include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, this compound’s effects on metabolic flux and metabolite levels are areas of active investigation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of this compound are critical factors that influence its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing this compound to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pralmorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pralmorelin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tryptophanrest in this compound kann oxidiert werden, um Oxindolderivate zu bilden.

Reduktion: Reduktionsreaktionen können an den Disulfidbrücken auftreten, falls diese in der Peptidstruktur vorhanden sind.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden:

Oxidation: Oxindolderivate.

Reduktion: Reduzierte Peptidformen.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Vergleich Mit ähnlichen Verbindungen

Ghrelin: A natural ligand for the growth hormone secretagogue receptor.

Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.

Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.

Uniqueness of Pralmorelin: this compound is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .

Eigenschaften

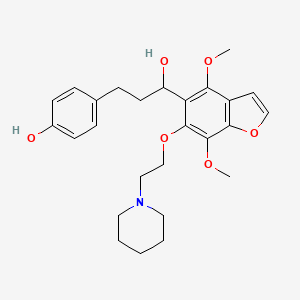

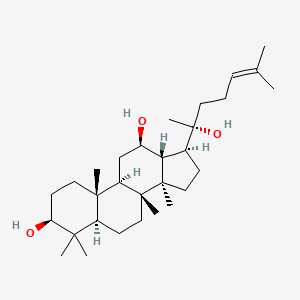

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLPPBUBKMZMT-RDRUQFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032404 | |

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-67-7 | |

| Record name | Pralmorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)

![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)

![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)